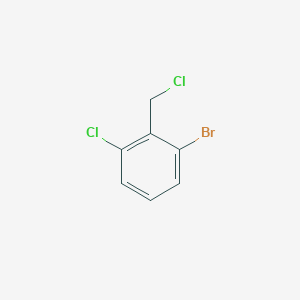

1-Bromo-3-chloro-2-(chloromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Bromo-3-chloro-2-(chloromethyl)benzene” is a derivative of bromochlorobenzene, which are mixed aryl halides consisting of bromine and chlorine as substituents on a benzene ring . It has a molecular formula of C7H5BrCl2 .

Synthesis Analysis

Bromochlorobenzenes, including “1-Bromo-3-chloro-2-(chloromethyl)benzene”, have been synthesized by various routes. For instance, 1-Bromo-2-chlorobenzene is synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction .Molecular Structure Analysis

The molecular structure of “1-Bromo-3-chloro-2-(chloromethyl)benzene” consists of a benzene ring with bromine and chlorine substituents. The average mass of the molecule is 239.925 Da, and the monoisotopic mass is 237.895157 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-chloro-2-(chloromethyl)benzene” include a density of 1.5±0.1 g/cm3, a boiling point of 240.2±15.0 °C at 760 mmHg, and a refractive index of 1.570 .科学的研究の応用

Organic Synthesis and Catalysis

Synthesis of Ethynylferrocene Compounds : Ethynylferrocene compounds have been synthesized through palladium-catalyzed cross-coupling reactions. These compounds exhibit chemically reversible oxidations, indicating potential applications in organic electronics and catalysis Fink et al., 1997.

Halogenation Techniques : Research demonstrates the use of N-Halosuccinimide and acidic catalysts for the ring halogenation of polyalkylbenzenes, leading to mixed halogenated compounds. This method underscores the versatility of halogenation techniques in the selective functionalization of aromatic compounds Bovonsombat & Mcnelis, 1993.

Polycondensation Reactions : The polycondensation of 1-bromo-3-chloropropane with benzene, facilitated by aluminum chloride and other catalysts, highlights a foundational approach in polymer chemistry for creating macromolecular compounds Kolesnikov & Korshak, 1953.

Material Science

Graphene Nanoribbon Synthesis : The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene as a precursor for graphene nanoribbons demonstrate its importance in the bottom-up approach of creating nanomaterials with controlled properties Patil et al., 2012.

Shape Effects in Nanocatalysis : The influence of platinum nanoparticle shapes on the selectivity of benzene hydrogenation was explored, revealing the significant impact of nanoparticle morphology on catalytic performance Bratlie et al., 2007.

Advanced Organometallic Chemistry

N-Heterocyclic Dicarbene Iridium(III) Complexes : The synthesis of N-heterocyclic dicarbene iridium(III) complexes shows the utility of 1-bromo and related compounds in forming complexes with potential applications in catalysis and organometallic chemistry Zuo & Braunstein, 2012.

Gold(II) Ylide Dimers Synthesis : Demonstrating the synthesis and stability of gold(II) ylide dimers from bromoacetonitrile indicates the role of 1-bromo-substituted compounds in creating stable organometallic structures with unique properties Murray et al., 1986.

特性

IUPAC Name |

1-bromo-3-chloro-2-(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVYAIYLXJCQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-2-(chloromethyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/no-structure.png)

![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)cyclopentanamine](/img/structure/B2757195.png)

![5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2757197.png)

![methyl 5-(((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2757204.png)

![methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate](/img/structure/B2757206.png)

![1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2757207.png)

![4-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2757208.png)